molecular formula C10H17N3 B14627949 N,N-Dimethyl-6-(2-methylpropyl)pyrazin-2-amine CAS No. 56343-36-3

N,N-Dimethyl-6-(2-methylpropyl)pyrazin-2-amine

Cat. No.: B14627949
CAS No.: 56343-36-3
M. Wt: 179.26 g/mol
InChI Key: WHQIVBAMMQRQDH-UHFFFAOYSA-N
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Description

N,N-Dimethyl-6-(2-methylpropyl)pyrazin-2-amine is a nitrogen-containing heterocyclic compound. It features a pyrazine ring substituted with a dimethylamino group and a 2-methylpropyl group. Compounds with pyrazine rings are known for their diverse biological activities and are often used in pharmaceuticals, organic materials, and natural products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-6-(2-methylpropyl)pyrazin-2-amine typically involves the following steps:

    Formation of the Pyrazine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Substitution Reactions: Introduction of the dimethylamino group and the 2-methylpropyl group onto the pyrazine ring. This can be done using reagents such as dimethylamine and isobutyl bromide under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale cyclization and substitution reactions, optimized for yield and purity. The specific conditions would depend on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-6-(2-methylpropyl)pyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group or the 2-methylpropyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce secondary or tertiary amines.

Scientific Research Applications

N,N-Dimethyl-6-(2-methylpropyl)pyrazin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N,N-Dimethyl-6-(2-methylpropyl)pyrazin-2-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dimethylpyrazine
  • 3,5-Dimethylpyrazine
  • N,N-Dimethylpyrazin-2-amine

Uniqueness

N,N-Dimethyl-6-(2-methylpropyl)pyrazin-2-amine is unique due to the presence of both the dimethylamino group and the 2-methylpropyl group on the pyrazine ring. This specific substitution pattern imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

CAS No.

56343-36-3

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

N,N-dimethyl-6-(2-methylpropyl)pyrazin-2-amine

InChI

InChI=1S/C10H17N3/c1-8(2)5-9-6-11-7-10(12-9)13(3)4/h6-8H,5H2,1-4H3

InChI Key

WHQIVBAMMQRQDH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CN=CC(=N1)N(C)C

Origin of Product

United States

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